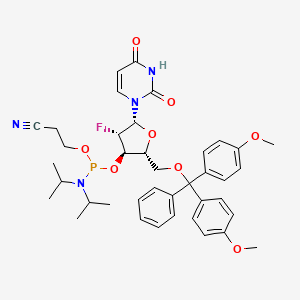

2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite

Description

Properties

IUPAC Name |

3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35+,36-,37-,53?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQPAYRJJMYQX-CPBIVIIKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46FN4O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into 2'-Fluoro Arabinonucleic Acid (2'-F-ANA): Structure, Conformation, and Therapeutic Potential

Abstract

2'-Fluoro arabinonucleic acid (2'-F-ANA) is a synthetic nucleic acid analog that has garnered significant attention in the field of drug development, particularly for antisense and siRNA applications. Its unique structural and conformational properties, arising from the introduction of a fluorine atom at the 2' position of the arabinose sugar in the 'up' or 'arabino' configuration, bestow upon it a desirable combination of high binding affinity to target RNA, enhanced enzymatic stability, and the ability to elicit RNase H-mediated cleavage of the target RNA. This in-depth technical guide provides a comprehensive overview of the structure and conformation of 2'-F-ANA, delving into the causal relationships between its molecular architecture and its advantageous biophysical properties. We will explore the synthesis of 2'-F-ANA, its incorporation into oligonucleotides, and the profound implications of its unique characteristics for the design of next-generation nucleic acid therapeutics.

Introduction: The Quest for an Ideal Antisense Oligonucleotide

The central principle of antisense technology is the sequence-specific binding of a synthetic oligonucleotide to a target RNA molecule, leading to the inhibition of gene expression. The ideal antisense oligonucleotide (ASO) should possess several key attributes: high binding affinity and specificity for its target RNA, resistance to degradation by cellular nucleases, and the ability to trigger a mechanism for the destruction of the target RNA, most commonly through the activation of RNase H.[1]

First-generation ASOs, such as phosphorothioate DNA, exhibited increased nuclease resistance but suffered from lower binding affinity and off-target effects.[2] Second-generation modifications, including 2'-O-methyl (2'-O-Me) and 2'-O-methoxyethyl (2'-O-MOE) RNA, improved binding affinity and nuclease resistance but abolished RNase H activity. This necessitated the development of "gapmer" designs, where a central DNA "gap" capable of recruiting RNase H is flanked by modified "wings" that provide high affinity and stability.[3]

2'-F-ANA has emerged as a promising third-generation modification that overcomes many of the limitations of its predecessors.[1] It uniquely combines high RNA binding affinity with the ability to activate RNase H, making it a powerful tool for gene silencing.[4] This guide will dissect the structural underpinnings of these remarkable properties.

The Unique Molecular Architecture of 2'-F-ANA

The defining feature of 2'-F-ANA is the presence of a fluorine atom at the 2' position of the arabinose sugar, with the fluorine atom oriented in the same direction as the C3' atom (the 'up' or 'arabino' configuration).[5] This seemingly subtle modification has profound consequences for the sugar's conformational preference, which in turn dictates the overall structure and properties of the oligonucleotide.

The O4'-endo (East) Sugar Pucker: A Conformational Sweet Spot

The conformation of the five-membered furanose ring in nucleic acids is not planar and is described by a pseudorotational cycle. The two most common conformations are the C2'-endo (South) pucker, characteristic of B-form DNA, and the C3'-endo (North) pucker, found in A-form RNA.[6]

Extensive NMR and X-ray crystallography studies have revealed that 2'-F-ANA predominantly adopts an O4'-endo (East) sugar pucker.[2][6][7] This conformation is intermediate between the C2'-endo and C3'-endo puckers.[6] The strong gauche interaction between the highly electronegative 2'-fluorine and the ring oxygen (O4') is a key factor driving this conformational preference.[8]

The O4'-endo pucker of 2'-F-ANA results in a helical structure for 2'-F-ANA/RNA duplexes that is intermediate between the canonical A-form and B-form helices.[2][9] This "A-like" conformation is believed to be a critical factor in the ability of these hybrids to be recognized and cleaved by RNase H, an enzyme that specifically acts on DNA/RNA hybrids.[4][8]

A-Like Duplex Geometry and Minor Groove Dimensions

Circular dichroism (CD) spectroscopy of 2'-F-ANA/RNA hybrids reveals spectra that are more similar to DNA/RNA hybrids than to pure RNA/RNA duplexes, indicating an A-like helical geometry.[8][10] The minor groove width of 2'-F-ANA/RNA duplexes is also intermediate between that of A- and B-form duplexes.[6] This structural mimicry of the natural DNA/RNA substrate is thought to be the reason why RNase H can efficiently process 2'-F-ANA/RNA hybrids.[4]

Biophysical Properties: The Structural Advantage in Action

The unique conformation of 2'-F-ANA translates into a suite of advantageous biophysical properties that are highly desirable for therapeutic applications.

Enhanced Thermodynamic Stability

2'-F-ANA oligonucleotides exhibit significantly increased thermal stability when hybridized to complementary RNA or DNA strands.[10][11] The increase in melting temperature (Tm) is approximately +1.2°C per 2'-F-ANA modification.[12] This enhanced stability is attributed to the conformational pre-organization of the 2'-F-ANA strand, which reduces the entropic penalty of hybridization, and a favorable enthalpy of hybridization.[8][10]

NMR studies have also suggested the presence of a through-space interaction, a pseudo-hydrogen bond, between the 2'-fluorine and the H8 proton of purine bases, which could further contribute to the stability of the duplex.[8][13]

| Duplex Type | ΔTm per Modification (°C) | Reference |

| 2'-F-ANA/RNA | +1.2 | [12] |

| 2'-F-ANA/DNA | Variable, but generally stabilizing | [8] |

Superior Nuclease Resistance

The 2'-fluoro modification sterically hinders the approach of nucleases, rendering 2'-F-ANA oligonucleotides significantly more resistant to degradation by cellular endo- and exonucleases compared to unmodified DNA.[3][14] When combined with a phosphorothioate (PS) backbone, the nuclease resistance of 2'-F-ANA is further enhanced, with PS-2'-F-ANA being over 20-fold more stable than PS-DNA against 3'-exonuclease hydrolysis.[3] This increased stability translates to a longer intracellular half-life and a more persistent gene silencing effect.[3]

Potent RNase H Activation

A key advantage of 2'-F-ANA is its ability to form hybrids with RNA that are substrates for RNase H.[4][13] This is in stark contrast to many other 2'-modified nucleotides, which abrogate RNase H activity.[8] The "A-like" helical geometry and intermediate minor groove width of 2'-F-ANA/RNA duplexes are crucial for recognition by the enzyme.[3][4]

Interestingly, chimeric oligonucleotides containing alternating 2'-F-ANA and DNA residues are among the most potent RNase H-activating ASOs.[12] Even a single DNA nucleotide within a 2'-F-ANA sequence can restore high RNase H activity.[5]

Synthesis and Incorporation of 2'-F-ANA into Oligonucleotides

The synthesis of 2'-F-ANA phosphoramidites, the building blocks for automated oligonucleotide synthesis, has been well-established.[8] These phosphoramidites are commercially available for all four standard bases (A, C, G, and T/U).[15]

Experimental Protocol: Automated Synthesis of 2'-F-ANA Oligonucleotides

-

Solid Support : Start with a solid support (e.g., controlled pore glass) functionalized with the desired 3'-terminal nucleoside.

-

Detritylation : Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid-supported nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling : Activate the 2'-F-ANA phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is typically sufficient.[5]

-

Capping : Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

Oxidation : Oxidize the phosphite triester linkage to the more stable phosphate triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution). For the synthesis of phosphorothioate backbones, a sulfurizing agent is used instead.[5]

-

Repeat : Repeat steps 2-5 for each subsequent monomer to be added.

-

Cleavage and Deprotection : Cleave the completed oligonucleotide from the solid support and remove the base and phosphate protecting groups using concentrated ammonium hydroxide.[5]

-

Purification : Purify the full-length oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis.

Applications in Drug Development: Harnessing the Power of 2'-F-ANA

The unique combination of properties makes 2'-F-ANA a versatile and powerful modification for various nucleic acid-based therapeutic strategies.

Antisense Oligonucleotides (ASOs)

Fully modified 2'-F-ANA ASOs, as well as gapmers with 2'-F-ANA wings, have demonstrated potent and durable gene silencing in vitro and in vivo.[3][16] Their high binding affinity allows for shorter ASO designs, which can improve specificity and reduce off-target effects. The enhanced stability of 2'-F-ANA ASOs leads to a prolonged duration of action, potentially reducing the required dosing frequency.[3]

Small Interfering RNAs (siRNAs)

2'-F-ANA can also be incorporated into siRNA duplexes to enhance their stability and therapeutic potential.[5][16] The sense (passenger) strand of an siRNA can be fully substituted with 2'-F-ANA without compromising activity.[5] strategic placement of 2'-F-ANA in the antisense (guide) strand can improve nuclease resistance and reduce off-target effects.[5] The DNA-like properties of 2'-F-ANA, when combined with RNA-like modifications, can fine-tune the activity of siRNA chimeras.[12]

Conclusion and Future Outlook

2'-F-ANA stands out as a highly promising nucleic acid modification for therapeutic applications. Its unique O4'-endo sugar pucker confers a favorable combination of high binding affinity, exceptional nuclease resistance, and the ability to activate RNase H. These properties address many of the challenges associated with earlier generations of antisense oligonucleotides. As our understanding of the structure-activity relationships of modified nucleic acids continues to grow, 2'-F-ANA is poised to play an increasingly important role in the development of next-generation gene silencing therapies. Further research into the optimal design of 2'-F-ANA-containing ASOs and siRNAs, as well as their delivery and pharmacokinetic properties, will undoubtedly unlock their full therapeutic potential.

References

-

Li, F., Sarkhel, S., Wilds, C. J., Wawrzak, Z., Prakash, T. P., Manoharan, M., & Egli, M. (2006). 2'-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H. Biochemistry, 45(13), 4045–4055. [Link]

-

Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-β-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635. [Link]

-

Mangos, M. M., Min, K. L., Viazovkina, E., Galarneau, A., Elzagheid, M. I., Parniak, M. A., & Damha, M. J. (2003). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 629–633. [Link]

-

Crooke, S. T., Baker, B. F., Crooke, R. M., & Liang, X. H. (2021). Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic. Nature Reviews Drug Discovery, 20(6), 497-524. [Link]

-

Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-β-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635. [Link]

-

Glen Research. (2010). 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Report, 22(2), 1-4. [Link]

-

Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-β-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635. [Link]

-

Kalota, A., Karabon, L., Swider, C. R., Viazovkina, E., Elzagheid, M., Damha, M. J., & Gewirtz, A. M. (2006). 2'-Deoxy-2'-fluoro-β-d-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. Nucleic Acids Research, 34(2), 451–461. [Link]

-

Damha, M. J., & Wilds, C. J. (2001). Arabinonucleic Acids (ANA & 20′F-ANA): Implications for the Design of Antisense Therapeutics That Invoke RNase H Cleavage of RNA. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 429-440. [Link]

-

Glen Research. (n.d.). 2'-F-Arabinonucleic Acid (2'-F-ANA). Retrieved from [Link]

-

Li, F., Sarkhel, S., Wilds, C. J., Wawrzak, Z., Prakash, T. P., Manoharan, M., & Egli, M. (2006). 2'-Fluoroarabino- and arabinonucleic acid show different conformations, resulting in deviating RNA affinities and processing of their heteroduplexes with RNA by RNase H. Biochemistry, 45(13), 4045–4055. [Link]

-

Fakhoury, J. J., & Damha, M. J. (2021). 2′-Fluoro-arabinonucleic Acid (FANA): A Versatile Tool for Probing Biomolecular Interactions. Accounts of Chemical Research, 54(9), 2119–2130. [Link]

-

Li, F., Sarkhel, S., Wilds, C. J., Wawrzak, Z., Prakash, T. P., Manoharan, M., & Egli, M. (2006). 2'-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H. Biochemistry, 45(13), 4045–4055. [Link]

-

Wilds, C. J., Pattanayek, R., Pan, C., Rangarajan, M., & Damha, M. J. (2002). Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA). Journal of the American Chemical Society, 124(48), 14510–14511. [Link]

-

Watts, J. K., & Damha, M. J. (2008). 2′F-Arabinonucleic acids (2′F-ANA) — History, properties, and new frontiers. Canadian Journal of Chemistry, 86(7), 641-656. [Link]

-

Glen Research. (n.d.). F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites. Retrieved from [Link]

-

Martin-Pintado, N., Yahyaee-Anzaha, M., Deleavey, G. F., Portella, G., Orozco, M., Damha, M. J., & Gonzalez, C. (2012). Differential stability of 2′F-ANA•RNA and ANA•RNA hybrid duplexes: Roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility. Nucleic Acids Research, 40(16), 8048–8062. [Link]

-

Martin-Pintado, N., Yahyaee-Anzaha, M., Deleavey, G. F., Portella, G., Orozco, M., Damha, M. J., & Gonzalez, C. (2012). Solution structure of an arabinonucleic acid (ANA)/RNA duplex in a chimeric hairpin: comparison with 2′-fluoro-ANA/RNA and DNA/RNA hybrids. Nucleic Acids Research, 40(16), 8048–8062. [Link]

-

Damha, M. J., & Wilds, C. J. (2001). Properties of arabinonucleic acids (ANA & 20'F-ANA): implications for the design of antisense therapeutics that invoke RNase H cleavage of RNA. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 429-40. [Link]

-

Peng, C., & Damha, M. J. (2024). Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Chemical Science, 15(24), 9225-9234. [Link]

-

Fakih, H. H., Katolik, A., Malek-Adamian, E., Fakhoury, J. J., Kaviani, S., Damha, M. J., & Sleiman, H. F. (2021). Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs). Chemical Science, 12(3), 1103-1109. [Link]

-

Watts, J. K., & Damha, M. J. (2008). 2′F-Arabinonucleic acids (2′F-ANA) — History, properties, and new frontiers. Canadian Journal of Chemistry, 86(7), 641-656. [Link]

-

Shaw, J. P., & Kool, E. T. (2009). The Impact of Sugar Pucker on Base Pair and Mispair Stability. Biochemistry, 48(50), 11994–12004. [Link]

-

Glen Research. (n.d.). Product for Oligonucleotide Synthesis. Retrieved from [Link]

-

Martin-Pintado, N., Yahyaee-Anzaha, M., Deleavey, G. F., Portella, G., Orozco, M., Damha, M. J., & Gonzalez, C. (2012). Sugar puckers of arabinose (ANA) and arabinofluoro (FANA) nucleic acids. Nucleic Acids Research, 40(16), 8048–8062. [Link]

-

Damha, M. J., Wilds, C. J., Noronha, A., Brukner, I., Borkow, G., Arion, D., & Parniak, M. A. (1998). Hybrids of RNA and Arabinonucleic Acids (ANA and 2'F-ANA) Are Substrates of Ribonuclease H. Journal of the American Chemical Society, 120(50), 12976–12977. [Link]

-

Glen Research. (n.d.). 2'-F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites. Retrieved from [Link]

Sources

- 1. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of arabinonucleic acids (ANA & 20'F-ANA): implications for the design of antisense therapeutics that invoke RNase H cleavage of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. glenresearch.com [glenresearch.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). | Semantic Scholar [semanticscholar.org]

- 15. glenresearch.com [glenresearch.com]

- 16. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]

Discovery and synthesis of 2'-fluoro-arabinonucleosides.

An In-Depth Technical Guide to the Discovery and Synthesis of 2'-Fluoro-arabinonucleosides

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of a fluorine atom at the 2'-position of a nucleoside sugar ring, specifically with the arabino ('up') configuration, represents a cornerstone of modern medicinal chemistry. This single-atom substitution profoundly alters the stereoelectronic properties of the nucleoside, imparting enhanced enzymatic stability, unique conformational preferences, and potent biological activity. This guide provides an in-depth exploration of the discovery, rationale, synthesis, and application of 2'-fluoro-arabinonucleosides, a class of compounds that has yielded critical antiviral and anticancer therapeutics and has become an invaluable tool in the field of antisense oligonucleotides. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal nucleoside modification.

The Strategic Imperative of the 2'-Fluoro-arabino Moiety

Nucleoside analogs have long been a fruitful area of drug discovery, acting as mimics of natural DNA and RNA building blocks to disrupt pathological processes.[1] The 2'-fluoro-arabinonucleoside modification is a testament to the power of rational drug design, where a subtle structural change yields significant therapeutic advantages.

Causality of the Modification: Why This Specific Stereochemistry?

The choice of a fluorine atom in the arabino configuration is not arbitrary; it is a deliberate decision rooted in fundamental principles of physical organic chemistry and molecular biology.

-

Stereoelectronic Influence on Sugar Conformation: The highly electronegative fluorine atom exerts a powerful gauche effect. In the arabino (up) position, this effect discourages the C3'-endo sugar pucker typical of RNA and instead strongly favors a C2'-endo or an O4'-endo ('east') pucker.[2] This conformational preference forces the nucleoside to adopt a structure more closely resembling that of DNA (B-form helix) rather than RNA (A-form helix).[2][3] This DNA-like geometry is critical for the mechanism of action in antisense applications.

-

Glycosidic Bond Stabilization: The electron-withdrawing nature of the 2'-fluorine substituent strengthens the N-glycosidic bond, rendering the nucleoside significantly more resistant to enzymatic cleavage by nucleosidases and phosphorylases.[4][5][6] This enhanced metabolic stability increases the bioavailability and in vivo half-life of drugs containing this moiety.

-

Bioisosteric Replacement: Fluorine is an excellent bioisostere of the hydroxyl group. It can participate in hydrogen bonding while being only slightly larger than a hydrogen atom, allowing the analog to be recognized by viral or cellular enzymes.[5]

Biological Consequences and Therapeutic Relevance

These chemical properties translate directly into potent and diverse biological activities.

-

Antiviral and Anticancer Activity: As prodrugs, 2'-fluoro-arabinonucleosides are phosphorylated in vivo to their active triphosphate form.[7] These triphosphates act as competitive inhibitors and chain terminators for viral or cellular DNA polymerases, halting replication.[4] Prominent examples include Clofarabine (Cl-F-ara-A), an approved drug for acute lymphoblastic leukemia[1][8], and various analogs like FEFAU and CEFAU, which have demonstrated potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[9][10][11]

-

Antisense Technology (2'F-ANA): Oligonucleotides synthesized from 2'-fluoro-arabinonucleoside phosphoramidites are known as 2'-Fluoro-Arabinonucleic Acid (2'F-ANA). The DNA-like conformation of 2'F-ANA allows it to form a hybrid duplex with a target mRNA strand that is recognized and cleaved by RNase H.[2][12][13] This is a primary mechanism for potent gene silencing in antisense therapy.[14] Furthermore, 2'F-ANA enhances binding affinity and specificity to RNA targets compared to native DNA.[3][15][16]

Core Synthetic Strategies: Pathways to the 2'-Fluoro-arabino Moiety

The synthesis of 2'-fluoro-arabinonucleosides can be broadly categorized into two main approaches: direct fluorination of a pre-formed nucleoside and the coupling of a pre-fluorinated sugar with a nucleobase (convergent synthesis). The choice of strategy often depends on the starting material availability, desired scale, and the specific nucleobase.

Strategy I: Convergent Synthesis via a Fluorinated Glycosyl Donor

This is arguably the most versatile and widely used method, allowing for modular construction and diversification.[4][6] The general workflow involves preparing a protected, fluorinated sugar which is then coupled to the desired nucleobase.

The key transformation in this route is the stereoselective introduction of the fluorine atom onto the sugar ring. A robust method for this is the deoxyfluorination of a protected ribofuranose derivative using Diethylaminosulfur Trifluoride (DAST) .[12][17] The reaction proceeds via an SN2 mechanism, inverting the stereochemistry at the C2' position. Thus, starting with a protected D-ribose derivative (with a 2'-OH in the ribo or 'down' configuration) yields the desired 2'-fluoro in the arabino or 'up' configuration.

Caption: General workflow for the convergent synthesis of 2'-fluoro-arabinonucleosides.

Strategy II: Direct Fluorination of Pre-formed Nucleosides

This approach begins with an existing nucleoside and modifies it directly. A classic and effective method involves the formation and subsequent opening of a 2,2'-anhydronucleoside intermediate.

This strategy typically starts from an inexpensive uridine or cytidine derivative. Treatment with an activating agent (e.g., diphenyl carbonate) generates a rigid 2,2'-anhydro intermediate. This intermediate locks the sugar conformation and exposes the C2' position to nucleophilic attack from the back face. Subsequent treatment with a fluoride source, such as potassium fluoride (KF) or hydrogen fluoride-pyridine (Olah's reagent), opens the anhydro ring, stereospecifically installing the fluorine atom in the arabino configuration.[5][18]

Caption: Direct fluorination pathway via a key 2,2'-anhydro intermediate.

Data Summary: Comparison of Synthetic Strategies

| Strategy | Typical Starting Material | Key Reagent(s) | Advantages | Disadvantages |

| Convergent Synthesis | D-Ribose, D-Xylose | DAST, Glycosylation catalysts (e.g., SnCl4) | Highly versatile for various nucleobases, good stereocontrol.[4][6] | Can require more steps for sugar preparation. |

| Anhydro Intermediate | Uridine, Cytidine | Diphenyl carbonate, HF-Pyridine, KF | Fewer steps, cost-effective for pyrimidines, excellent stereocontrol.[5][18] | Less direct for purine nucleosides, requires harsh reagents (HF). |

| Direct Deoxyfluorination | Arabinonucleoside | DAST, Yarovenko reagent | Potentially the most direct route. | Often results in mixtures of products (elimination, rearrangement).[19] |

Field-Proven Methodology: Synthesis of a 2'F-ANA Building Block

The following protocol details the synthesis of protected 2'-deoxy-2'-fluoro-β-D-arabinofuranosylthymine, a key phosphoramidite precursor for 2'F-ANA oligonucleotide synthesis.[12][20]

Protocol: Synthesis of 1-[2-Deoxy-2-fluoro-5-O-(4,4'-dimethoxytrityl)-β-D-arabinofuranosyl]thymine

CAUTION: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment. Upon heating, DAST can undergo exothermic decomposition.[21]

Step 1: Fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose

-

Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar) and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add DAST (1.2 eq) dropwise via syringe. The reaction mixture is stirred and allowed to warm slowly to room temperature overnight.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel chromatography to yield 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose.

Step 2: Glycosylation with Thymine

-

Suspend thymine (1.5 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir at reflux until the solution becomes clear, indicating formation of silylated thymine. Cool to room temperature.

-

Dissolve the fluorinated sugar from Step 1 (1.0 eq) in anhydrous acetonitrile and add it to the silylated thymine solution.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) as a catalyst and stir the reaction at 60 °C until TLC analysis indicates consumption of the sugar.

-

Cool the reaction, quench with aqueous NaHCO3, and extract with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by silica gel chromatography to obtain the protected nucleoside.

Step 3: Deprotection and Tritylation

-

Dissolve the product from Step 2 in a solution of sodium methoxide in methanol to remove the benzoyl protecting groups. Monitor by TLC. Neutralize with acetic acid and concentrate.

-

Co-evaporate the crude 2'-fluoro-arabinofuranosylthymine with anhydrous pyridine.

-

Resuspend in pyridine, add 4,4'-dimethoxytrityl chloride (DMTr-Cl) (1.1 eq), and stir at room temperature until the reaction is complete.

-

Work up the reaction by adding methanol, concentrating, and partitioning between DCM and aqueous NaHCO3.

-

Purify the final product by silica gel chromatography to yield the title compound, ready for phosphoramidite synthesis.

Mechanism of Action and Biological Activity

The therapeutic efficacy of 2'-fluoro-arabinonucleosides stems from their ability to be anabolized into fraudulent substrates for nucleic acid polymerases.

Caption: Anabolic activation and mechanism of action of 2'-fluoro-arabinonucleosides. (dCK: Deoxycytidine Kinase; NMK: Nucleoside Monophosphate Kinase; NDPK: Nucleoside Diphosphate Kinase).

Summary of Biological Activity

The following table summarizes the activity of representative 2'-fluoro-arabinonucleosides against viral and cancer targets.

| Compound | Common Name | Target | Activity (IC50 / EC50) | Reference(s) |

| 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil | FMAU | HSV-1 | 4.4 µg/mL | [22] |

| 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil | FIAU | HSV-1 | 11 µg/mL | [22] |

| 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-fluoroethyl)uracil | FEFAU | HSV-1, HSV-2, VZV | 0.03-0.3 µg/mL | [10][11] |

| 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine | Clofarabine | Human Tumor Cell Lines | Significant cytotoxicity | [8] |

Conclusion and Future Outlook

The discovery and development of 2'-fluoro-arabinonucleosides represent a triumph of medicinal chemistry, demonstrating how a single, strategic atomic substitution can transform a simple nucleoside into a potent therapeutic agent. The synthetic routes, while challenging, are now well-established, providing access to these critical compounds for both clinical use and basic research.

The future of this field remains vibrant. The unique properties of 2'F-ANA are being leveraged to improve the efficacy and safety of next-generation antisense and siRNA therapeutics.[2] Furthermore, ongoing research continues to explore novel 2'-fluoro-arabinonucleoside derivatives with broader antiviral spectra or enhanced activity against drug-resistant cancers.[5] The foundational principles established by the study of these molecules will continue to guide the design of superior nucleic acid-based diagnostics and therapeutics for years to come.

References

- Title: In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)

- Title: 2'-Fluorinated Arabinonucleosides of 5-(2-haloalkyl)

- Title: 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity.

-

Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI Source: MDPI URL: [Link]

-

Title: 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies Source: National Institutes of Health (NIH) URL: [Link]

- Title: 2′-Fluoro-arabinonucleic Acid (FANA)

-

Title: Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta. -D-arabinofuranosyl nucleosides Source: Semantic Scholar URL: [Link]

-

Title: Glen Report 22.21 - 2'-F-Arabinonucleic Acid (2'-F-ANA) Source: Glen Research URL: [Link]

- Title: 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H Source: Google Cloud Search URL

-

Title: 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: National Science Review | Oxford Academic URL: [Link]

-

Title: Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides Source: PubMed URL: [Link]

-

Title: Fluorinated Nucleosides: Synthesis and Biological Implication Source: PubMed Central (PMC) URL: [Link]

-

Title: Preclinical antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)adenine (Cl-F-ara-A) Source: PubMed URL: [Link]

-

Title: deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies Source: Nucleic Acids Research | Oxford Academic URL: [Link]

-

Title: Syntheses of 2′-fluoro-2′-deoxy-L-arabino-, ribo-, and xylo-furanosyl nucleosides from L-arabinose Source: ResearchGate URL: [Link]

-

Title: Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing Source: PubMed URL: [Link]

-

Title: (PDF) 2'-Deoxy-2'-fluoro-??-D-arabinonucleosides and oligonucleotides (2'F-ANA): Synthesis and physicochemical studies Source: ResearchGate URL: [Link]

-

Title: Diethylaminosulfur trifluoride Source: Wikipedia URL: [Link]

-

Title: Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) Source: PubMed URL: [Link]

-

Title: F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites Source: Glen Research URL: [Link]

-

Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: Semantic Scholar URL: [Link]

- Title: The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation Source: Google Cloud Search URL

-

Title: Synthesis of 2-fluoro-substituted and 2,6-modified purine 2′,3′-dideoxy-2′,3′-difluoro-D-arabinofuranosyl nucleosides from D-xylose Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)adenine (Cl-F-ara-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity. | Semantic Scholar [semanticscholar.org]

- 12. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2'-Fluoro-arabinonucleic Acid (FANA): A Versatile Tool for Probing Biomolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]

- 18. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 22. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 2'-Fluoro-Arabinouridine (2'-F-araU) Incorporation on the Physicochemical Properties of Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the arsenal of available modifications, 2'-deoxy-2'-fluoro-arabinouridine (2'-F-araU), a key component of 2'-fluoro-arabinonucleic acid (2'F-ANA), has emerged as a modification of exceptional utility. This technical guide provides an in-depth exploration of the physicochemical properties conferred by the incorporation of 2'-F-araU into oligonucleotides. We will dissect the causal relationships between its unique stereochemistry and the resulting impact on thermal stability, duplex conformation, nuclease resistance, and, critically, the ability to elicit RNase H activity. This document serves as a comprehensive resource, amalgamating foundational principles with actionable experimental protocols to empower researchers in the rational design of next-generation oligonucleotide-based entities.

Introduction: The Rationale for 2'-Sugar Modifications

The therapeutic potential of oligonucleotides as agents for antisense, siRNA, and aptamer-based therapies is immense.[][2] However, unmodified oligonucleotides suffer from significant liabilities, primarily rapid degradation by cellular nucleases and suboptimal hybridization affinity for their targets.[3][4] To overcome these limitations, a wide array of chemical modifications have been developed, with a significant focus on the 2'-position of the sugar moiety.[5]

The 2'-position offers a strategic site for modification as it directly influences the sugar pucker conformation, which in turn dictates the overall helical geometry of the resulting duplex. Modifications that favor an RNA-like C3'-endo (North) sugar pucker, such as 2'-O-methyl (2'-OMe) or 2'-fluoro-ribonucleic acid (2'-F-RNA), tend to increase binding affinity to RNA targets by pre-organizing the oligonucleotide into an A-form helix.[6][7] However, a critical drawback of many such modifications is that the resulting oligonucleotide/RNA duplexes are not substrates for RNase H, an enzyme crucial for the mechanism of action of many antisense oligonucleotides.[6][8]

This is where 2'-F-araU and its corresponding nucleic acid, 2'F-ANA, present a paradigm-shifting advantage. The arabinose sugar configuration, with the 2'-substituent in an 'up' or ara position, imparts a unique conformational preference that distinguishes it from its ribose counterparts.

The Unique Structural Chemistry of 2'-F-araU

The defining feature of 2'-F-araU is the fluorine atom at the 2'-position of the arabinose sugar. Unlike the 2'-fluoro modification in a ribose context (2'-F-RNA), which strongly favors a C3'-endo pucker, the 2'-fluoroarabino configuration introduces a conformational flexibility that is key to its biological activity. While it shows a preference for a North-type sugar pucker, it can also adopt conformations that are amenable to forming duplexes recognized by RNase H.[9][10] This conformational adaptability is a direct result of the stereochemical arrangement of the electronegative fluorine atom.

Diagram: Chemical Structure of 2'-F-araU

Caption: Chemical structure of 2'-Deoxy-2'-Fluoro-Arabinouridine (2'-F-araU).

Impact on Duplex Stability and Conformation

The incorporation of 2'-F-araU into oligonucleotides has a profound and favorable impact on their hybridization properties, particularly with complementary RNA strands.

Enhanced Thermal Stability (Tm)

Oligonucleotides containing 2'F-ANA modifications exhibit significantly enhanced thermal stability when hybridized to RNA targets compared to their unmodified DNA counterparts.[8][11][12] This increase in melting temperature (Tm) is a direct consequence of the conformational pre-organization imparted by the fluorinated arabinose sugar.[8][11][12] The North-type sugar pucker preference reduces the entropic penalty of duplex formation.

The stabilization effect is additive, with each incorporation of a 2'-F-araU monomer contributing to the overall Tm increase. While the exact increase per modification is sequence-dependent, studies have reported increases in the range of +0.15°C to +0.4°C per modification in certain sequences.[9] In other contexts, the stabilization can be even more pronounced.[13]

| Oligonucleotide Type | Target | Relative Thermal Stability (Tm) | Reference |

| DNA | RNA | Baseline | [8] |

| Phosphorothioate DNA | RNA | Lower than DNA/RNA | [8] |

| 2'F-ANA (containing 2'-F-araU) | RNA | Higher than DNA/RNA | [8][11][12] |

| 2'-OMe RNA | RNA | Higher than DNA/RNA | [6] |

| 2'-F-RNA | RNA | Higher than DNA/RNA | [6] |

Table 1: Comparative thermal stability of various modified oligonucleotides when hybridized to a complementary RNA target.

Duplex Conformation: An 'A-like' Helix

Circular Dichroism (CD) spectroscopy is a powerful technique for elucidating the helical structure of nucleic acid duplexes. CD studies of 2'F-ANA/RNA hybrids consistently reveal a conformation that is characteristic of an A-form helix.[8][11] However, these spectra show subtle differences from a pure RNA/RNA duplex, indicating an 'A-like' structure that more closely resembles a DNA/RNA hybrid.[8][11][12] This structural mimicry is believed to be a critical factor in the ability of these duplexes to be recognized and cleaved by RNase H.

Diagram: Hybridization and Structural Impact

Caption: The causal pathway from 2'-F-araU incorporation to its functional benefits.

Nuclease Resistance: Enhancing In Vivo Stability

A critical requirement for any oligonucleotide therapeutic is resistance to degradation by cellular nucleases.[3][4] The 2'-fluoro modification provides a degree of steric hindrance that confers a moderate level of nuclease resistance compared to unmodified DNA.[3][6] However, for robust in vivo applications, this inherent resistance is often insufficient.

To achieve superior stability, 2'-F-araU is typically incorporated into oligonucleotides that also feature a phosphorothioate (PS) backbone.[14] In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom. This modification renders the linkage highly resistant to nuclease cleavage.[3] The combination of a 2'F-ANA sugar modification with a PS backbone results in chimeric oligonucleotides with excellent nuclease resistance and prolonged intracellular half-life, leading to a more durable gene silencing effect.[14]

The Hallmark of 2'F-ANA: RNase H Activation

Perhaps the most significant and therapeutically relevant property of 2'F-ANA oligonucleotides is their ability to form hybrids with RNA that are substrates for RNase H.[8][11][12] This is a key differentiator from other high-affinity 2'-modified nucleic acids like 2'-O-Me RNA and 2'-F-RNA, which abrogate RNase H activity.[6][15]

RNase H is a cellular enzyme that specifically recognizes and cleaves the RNA strand of a DNA/RNA heteroduplex.[16] This enzymatic degradation of the target mRNA is a powerful mechanism for achieving gene silencing in antisense applications. The 'A-like' geometry of the 2'F-ANA/RNA duplex, which mimics that of a native DNA/RNA hybrid, is what permits recognition and cleavage by RNase H.[8][11] This allows for the design of highly potent antisense oligonucleotides that combine the benefits of high binding affinity, enhanced stability, and a catalytic mechanism of action.

Experimental Protocols: Characterizing 2'-F-araU Oligonucleotides

The following section provides standardized, step-by-step methodologies for the key experiments used to characterize the physicochemical properties of 2'-F-araU containing oligonucleotides.

Oligonucleotide Synthesis

The synthesis of 2'-F-araU containing oligonucleotides is achieved using standard automated solid-phase phosphoramidite chemistry.[17] The key distinction is the use of 2'-F-araU phosphoramidite building blocks.

Protocol: Solid-Phase Synthesis of 2'F-ANA Oligonucleotides

-

Phosphoramidite Preparation: Prepare the 2'-F-araU phosphoramidite building blocks. These should be dissolved in anhydrous acetonitrile to a concentration of 0.08–0.10 M.[10]

-

Automated Synthesis: Perform the synthesis on a standard automated DNA/RNA synthesizer.

-

Coupling Step: For the incorporation of 2'-F-araU monomers, extend the coupling time to 10-15 minutes to ensure efficient reaction.[10][17] Standard DNA phosphoramidites typically require shorter coupling times.

-

Capping: Use standard capping reagents (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.

-

Oxidation/Sulfurization:

-

For standard phosphodiester linkages, use an iodine solution to oxidize the phosphite triester to a phosphate triester.

-

For phosphorothioate linkages, use a sulfurizing agent (e.g., DDTT or Beaucage reagent) and extend the sulfurization time compared to standard DNA synthesis.[17]

-

-

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using a mixture of ammonium hydroxide and ethanol (e.g., 3:1 v/v) at 55°C for 16 hours.[10]

-

Purification: Purify the crude oligonucleotide product using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Diagram: Oligonucleotide Synthesis Workflow

Caption: Automated solid-phase synthesis cycle for 2'-F-araU oligonucleotides.

Thermal Melting (Tm) Analysis

UV thermal denaturation is the gold-standard method for determining the Tm of an oligonucleotide duplex.[18] The process involves monitoring the absorbance at 260 nm as a function of temperature.

Protocol: UV Thermal Melting Analysis

-

Sample Preparation:

-

Prepare stock solutions of the 2'-F-araU containing oligonucleotide and its complementary DNA or RNA strand in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Determine the precise concentration of each oligonucleotide solution via UV absorbance at 260 nm using their respective extinction coefficients.[19][20]

-

Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (e.g., 1-5 µM).

-

-

Annealing: Heat the mixed solution to 90-95°C for 5 minutes, then allow it to cool slowly to room temperature to ensure proper duplex formation.[20][21]

-

Spectrophotometer Setup:

-

Data Acquisition:

-

Set the spectrophotometer to monitor absorbance at 260 nm.

-

Increase the temperature from a starting point (e.g., 20°C) to an endpoint (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C or 1.0°C per minute).[19][22]

-

Record absorbance readings at regular temperature intervals (e.g., every 0.5°C or 1.0°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve.

-

The Tm is the temperature at the midpoint of the transition between the lower (duplex) and upper (single-stranded) plateaus, which corresponds to the peak of the first derivative of the melting curve.

-

Nuclease Resistance Assay

A gel-based assay provides a straightforward visual assessment of oligonucleotide stability in the presence of nucleases.

Protocol: Gel-Based Nuclease Degradation Assay

-

Sample Preparation:

-

Prepare the 2'-F-araU containing oligonucleotide (and relevant controls, e.g., unmodified DNA) at a stock concentration of ~20 µM.

-

For enhanced visualization, the oligonucleotide can be 5'-end-labeled with 32P using T4 polynucleotide kinase or a fluorescent dye.

-

-

Incubation:

-

In separate tubes, combine a fixed amount of the oligonucleotide (e.g., 10-20 pmol) with a source of nucleases (e.g., fetal bovine serum, cell lysate, or a specific exonuclease).

-

Incubate the reactions at 37°C.

-

At various time points (e.g., 0, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), remove an aliquot from each reaction and immediately quench it by adding it to a loading buffer containing a denaturant (e.g., formamide or urea) and a chelating agent (EDTA) to inactivate the nucleases.[23]

-

-

Electrophoresis:

-

Heat the quenched samples at 65-95°C for 5 minutes and then place on ice.[23]

-

Load the samples onto a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea).

-

Run the gel until the tracking dye has migrated an appropriate distance.

-

-

Visualization:

-

Visualize the oligonucleotide bands. For radiolabeled oligos, use autoradiography. For fluorescently labeled oligos, use an appropriate gel imager.

-

Compare the intensity of the full-length oligonucleotide band at different time points. Increased stability is indicated by a slower disappearance of the full-length band relative to the unmodified control.

-

Conclusion and Future Outlook

The incorporation of 2'-F-araU into oligonucleotides provides a powerful combination of high binding affinity to RNA targets, robust nuclease resistance (especially when combined with a phosphorothioate backbone), and the unique ability to support RNase H-mediated cleavage of the target RNA. These physicochemical properties make 2'F-ANA a premier chemical modification for the development of next-generation antisense therapeutics.[14] The ability to rationally tune the properties of oligonucleotides through such modifications continues to drive innovation, expanding the therapeutic landscape and bringing new treatment modalities to diseases with high unmet medical needs.[][13] As our understanding of the interplay between chemical structure and biological function deepens, modifications like 2'-F-araU will remain central to the design of safe and effective oligonucleotide drugs.

References

-

Damha, M.J., et al. (2000). 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3636. [Link]

-

Dowling, M., et al. (2015). Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids. The Journal of Organic Chemistry, 80(8), 3967-3976. [Link]

-

Wilds, C.J., et al. (2002). 2'-Fluoro-4'-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 30(18), 3953-3963. [Link]

-

Wengel, J., et al. (2011). Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides. Helvetica Chimica Acta, 94(8), 1441-1456. [Link]

-

Damha, M.J., et al. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. PubMed. [Link]

-

Micura, R., et al. (2012). 2'-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. Journal of the American Chemical Society, 134(47), 19404-19414. [Link]

-

Damha, M.J., et al. (2001). Solid-Phase Synthesis of 2'-Deoxy-2'-fluoro- β-D-Oligoarabinonucleotides (2'F-ANA) and Their Phosphorothioate Derivatives. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Wang, J., et al. (2018). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. Chemistry - An Asian Journal, 13(21), 3193-3197. [Link]

-

Damha, M.J., et al. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. PubMed. [Link]

-

Lad, R. (2011). Protocol for DNA Duplex Tm Measurements. University of Miami. [Link]

-

Soule, E.E., et al. (2018). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. ACS Omega, 3(11), 16049-16056. [Link]

-

Beaucage, S.L., et al. (1991). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic Acids Research, 19(16), 4499-4505. [Link]

-

Damha, M.J., et al. (2012). Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes. Springer Nature Experiments. [Link]

-

Damha, M.J., et al. (1994). Hybridization properties of oligoarabinonucleotides. Journal of the American Chemical Society, 116(11), 4872-4873. [Link]

-

Damha, M.J., et al. (2000). 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): Synthesis and physicochemical studies. ResearchGate. [Link]

-

Synoligo. Nuclease Resistance Modifications. Synoligo. [Link]

-

Gewirtz, A.M., et al. (2007). 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. Journal of Cellular Biochemistry, 102(4), 835-847. [Link]

-

Bio-Synthesis. 2' Fluoro RNA Modification. Bio-Synthesis Inc.[Link]

-

Sheppard, C., et al. (2021). Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence. Bio-protocol, 11(21), e4211. [Link]

-

Agilent. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. Agilent Technologies. [Link]

-

Roberts, T.C., et al. (2016). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 34(9), 985-995. [Link]

-

Storhoff, J.J., et al. (2002). Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates. Nucleic Acids Research, 30(15), 3271-3278. [Link]

-

Glen Research. (2021). Fluorescent Base Analogues Offer Unique Features for Oligonucleotide Drug Development. Glen Report 33.2. [Link]

-

Egli, M., et al. (2020). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 48(6), 2783-2803. [Link]

-

Trivitron Healthcare. (2023). Oligonucleotides Applications Across Science and Medicine. Trivitron Healthcare. [Link]

Sources

- 2. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 3. synoligo.com [synoligo.com]

- 4. Nuclease Resistance Design and Protocols [genelink.com]

- 5. Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemistry, structure and function of approved oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]

- 17. scispace.com [scispace.com]

- 18. jasco-global.com [jasco-global.com]

- 19. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 20. Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 2'-fluoro arabinonucleic acid stability and function.

An In-depth Technical Guide to 2'-Fluoro Arabinonucleic Acid (FANA): Superior Stability and Versatile Functionality for Next-Generation Oligonucleotide Therapeutics

Foreword: The Quest for the Ideal Therapeutic Oligonucleotide

In the rapidly evolving landscape of nucleic acid therapeutics, the demand for synthetic oligonucleotide analogues with enhanced stability, potent efficacy, and minimal off-target effects is paramount. Among the plethora of chemical modifications, 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) has emerged as a particularly promising candidate, offering a unique combination of desirable properties. This technical guide provides a comprehensive overview of FANA's exceptional stability and multifaceted functionality, intended for researchers, scientists, and drug development professionals. We will delve into the core chemical attributes of FANA that confer its robust nature, explore its diverse applications in gene silencing and aptamer technology, and provide practical insights into the experimental validation of its stability.

The Molecular Architecture of FANA: A Structural Basis for Enhanced Stability

At the heart of FANA's superior characteristics lies its unique chemical structure. Unlike natural ribonucleic acid (RNA), which possesses a hydroxyl group at the 2' position of the ribose sugar, FANA features a fluorine atom in the arabino configuration. This seemingly subtle substitution has profound implications for the molecule's conformation and, consequently, its stability.

The electronegative fluorine atom in the 2'-"up" or ara position influences the sugar pucker, favoring an O4'-endo (east) conformation, which is more DNA-like (B-form helix) than the C3'-endo pucker characteristic of RNA (A-form helix).[1] This conformational preference contributes to the remarkable stability of FANA-containing duplexes.

Caption: Structural comparison of the sugar moieties in DNA, RNA, and FANA.

Thermodynamic Stability of FANA-Containing Duplexes

The unique structural properties of FANA translate into enhanced thermodynamic stability when hybridized with complementary RNA or DNA strands. FANA/RNA duplexes, in particular, exhibit significantly higher melting temperatures (Tm) compared to their natural DNA/RNA counterparts.[2][3] This increased stability is attributed to a combination of factors, including the pre-organization of the FANA strand in a conformation conducive to binding and favorable enthalpic contributions from the 2'-fluoro modification.[2]

| Duplex Type | Reported Tm (°C) | Change in Tm per Modification (°C) | Reference |

| FANA/RNA | 51.2 | ~1.2 - 1.5 | [3][4] |

| DNA/RNA | 32.4 | N/A | [3] |

| RNA/RNA | - | N/A | [3] |

| FANA-DNA/RNA | Variable | - | [5] |

Table 1: Comparison of thermal stability (Tm) for FANA-containing and natural duplexes. The exact Tm is sequence-dependent.

This high binding affinity is crucial for therapeutic applications, as it allows for potent and specific targeting of messenger RNA (mRNA) at lower concentrations, potentially reducing off-target effects.

Resistance to Enzymatic Degradation: A Hallmark of FANA's Durability

A major hurdle for in vivo applications of oligonucleotide therapeutics is their susceptibility to degradation by nucleases present in serum and within cells.[6] FANA's chemical modification provides a robust shield against these enzymes.

Nuclease Resistance Profile

FANA oligonucleotides demonstrate significantly enhanced resistance to both endo- and exonucleases compared to unmodified DNA and RNA.[7][8] The order of stability to snake venom phosphodiesterase has been reported as phosphorothioate (PS) DNA >> FANA > RNA > 2'-F-RNA.[1] When coupled with a phosphorothioate backbone (PS-FANA), the nuclease resistance is further amplified, with PS-FANA oligonucleotides being over 20-fold more stable than PS-DNA against 3'-exonuclease hydrolysis.[4][8]

This exceptional stability translates to a longer half-life in biological fluids, a critical factor for achieving sustained therapeutic effects. For instance, a fully modified FANA sense strand in an siRNA duplex was shown to have a half-life of approximately 6 hours in serum, a dramatic improvement over the less than 15-minute half-life of an unmodified siRNA.[9][10]

Chemical Stability

Beyond enzymatic degradation, FANA also exhibits remarkable chemical stability. The presence of the electronegative fluorine at the 2' position renders the glycosidic bond exceptionally stable to acidic hydrolysis.[1] FANA oligonucleotides are stable at a pH of 1.2 at 37°C for several days without cleavage.[1] This stability under a wide range of pH conditions is advantageous for various formulation and delivery strategies.

Functional Applications of FANA: From Gene Silencing to Aptamer-Based Diagnostics

The unique combination of high binding affinity and exceptional stability makes FANA a versatile tool for a wide range of applications in research and drug development.

Antisense Oligonucleotides (ASOs)

FANA-modified ASOs have demonstrated potent and durable gene silencing.[5] A key advantage of FANA is its ability to support the activity of RNase H.[11] This endogenous enzyme recognizes the FANA/RNA duplex and cleaves the target RNA strand, leading to its degradation and subsequent reduction in protein expression.[11][12]

Caption: Mechanism of RNase H-mediated gene silencing by FANA ASOs.

FANA ASOs can be designed as "gapmers," where a central block of DNA or PS-DNA is flanked by FANA wings. This design capitalizes on the high affinity and nuclease resistance of the FANA modifications while maintaining a DNA-like gap that is efficiently recognized by RNase H.[1]

Small Interfering RNAs (siRNAs)

The incorporation of FANA into siRNA duplexes has been shown to enhance their stability and potency.[9][10] Fully modifying the sense (passenger) strand with FANA is well-tolerated and can lead to a 4-fold increase in potency compared to unmodified siRNAs.[9][10] FANA modifications can also be strategically placed at the 5' or 3' ends of the antisense (guide) strand to improve stability without compromising RNA-induced silencing complex (RISC) activity.[9][10] This contrasts with many other chemical modifications that can be detrimental to RISC loading and function.

Aptamers and Other Functional Nucleic Acids

FANA's unique structural properties and stability make it an excellent building block for the development of aptamers – structured nucleic acid molecules that bind to specific targets with high affinity and specificity.[13][14] FANA aptamers have been developed against various targets, including viral proteins, and have shown picomolar binding affinities.[15][16] Their inherent nuclease resistance makes them more suitable for in vivo diagnostic and therapeutic applications compared to their RNA or DNA counterparts.

Experimental Workflow: Assessing the Stability of FANA Oligonucleotides

Validating the stability of FANA-modified oligonucleotides is a critical step in their development. A common and effective method is the serum stability assay.

Protocol: In Vitro Serum Stability Assay

This protocol provides a standardized method for assessing the stability of oligonucleotide duplexes in serum.[6][17]

Materials:

-

FANA-modified oligonucleotide duplex

-

Unmodified control oligonucleotide duplex (e.g., DNA or siRNA)

-

Fetal Bovine Serum (FBS) or human serum

-

Nuclease-free water

-

Glycerol-tolerant gel buffer

-

Polyacrylamide gel (15-20%)

-

Nucleic acid stain (e.g., GelRed)

-

Proteinase K

-

Incubator at 37°C

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Preparation of Oligonucleotide Duplexes: Anneal equimolar amounts of the single-stranded oligonucleotides to form duplexes. Confirm duplex formation by native polyacrylamide gel electrophoresis (PAGE).

-

Incubation with Serum:

-

For each time point (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h), prepare a reaction tube.

-

Add a defined amount of the oligonucleotide duplex (e.g., 50 pmol) to 50% FBS in a final volume of 10-20 µL.

-

Incubate the tubes at 37°C.

-

-

Sample Collection and Nuclease Inactivation:

-

At each designated time point, remove the corresponding tube from the incubator.

-

Stop the degradation reaction by adding Proteinase K and incubating as per the manufacturer's instructions to digest the nucleases. Alternatively, the reaction can be stopped by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

-

-

Gel Electrophoresis:

-

Analyze the samples on a 15-20% denaturing polyacrylamide gel using a glycerol-tolerant gel buffer.

-

Stain the gel with a suitable nucleic acid stain.

-

-

Data Analysis:

-

Visualize the gel using an appropriate imaging system.

-

Quantify the band intensities of the intact oligonucleotide at each time point using software such as ImageJ.

-

Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.

-

Caption: Experimental workflow for assessing the serum stability of FANA oligonucleotides.

Conclusion and Future Perspectives

2'-Fluoro arabinonucleic acid represents a significant advancement in the field of synthetic nucleic acid chemistry. Its unique combination of enhanced thermal stability, profound nuclease resistance, and versatile functionality makes it an invaluable tool for the development of next-generation antisense oligonucleotides, siRNAs, and aptamers. The ability of FANA to engage endogenous cellular machinery like RNase H further underscores its therapeutic potential. As our understanding of FANA's properties continues to grow, so too will its applications in addressing a wide array of genetic diseases and in the creation of novel diagnostic tools. The continued exploration of FANA in various therapeutic modalities promises to unlock new possibilities in precision medicine.

References

- Characterization of antisense oligonucleotides comprising 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA): specificity, potency, and duration of activity. PubMed.

- 2'-Deoxy-2'-fluoro-β-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. NIH.

- 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H. ACS Publications.

- Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β- d -arabinonucleic acid (FANA). Oxford Academic.

- Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA). PMC - NIH.

- Glen Report 22.21 - 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Research.

- FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA. Bio-Synthesis.

- Improvements in siRNA Properties Mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic Acid (FANA). PubMed.

- Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs). Chemical Science (RSC Publishing). DOI:10.1039/D0SC06645A.

- Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PubMed.

- Improving Suppression of Hemipteran Vectors and Bacterial Pathogens of Citrus and Solanaceous Plants: Advances in Antisense Oligonucleotides (FANA). Frontiers.

- Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PMC - NIH.

- Deoxy-2′-fluoro-β- d -arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. Oxford Academic.

- 2'-Fluoro-arabinonucleic Acid (FANA): A Versatile Tool for Probing Biomolecular Interactions. ACS Publications.

- Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs). Chemical Science (RSC Publishing).

- RNA silencing with the help of FANA. Developmental Biology.

- Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Semantic Scholar.

- Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Chemical Science (RSC Publishing).

- 2′-Fluoro-arabinonucleic Acid (FANA): A Versatile Tool for Probing Biomolecular Interactions. Accounts of Chemical Research - ACS Publications.

- Xeno-Nucleic Acid (XNA) 2'-Fluoro-Arabino Nucleic Acid (FANA) Aptamers to the Receptor-Binding Domain of SARS-CoV-2 S Protein Block ACE2 Binding. PMC - PubMed Central.

- 2′F-Arabinonucleic acids (2′F-ANA) — History, properties, and new frontiers. ScienceDirect.

- Polymerase-Directed Synthesis of 2'-Deoxy-2'-fluoro-β- D -arabinonucleic Acids. ResearchGate.

- Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. RSC Publishing.

- AUM LifeTech's next generation FANA RNA silencing… University City Science Center.

- Insights into the enzymatic degradation of DNA expedited by typical perfluoroalkyl acids. ScienceDirect.

- RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility. NIH.

- Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity. ACS Publications.

- Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity. ACS Publications.

- Evolution of a General RNA-Cleaving FANA Enzyme. Nature.

- (A) Structures of ANA and 2′F-ANA in comparison with DNA and RNA. (B)... ResearchGate.

- (A,B). Aptamer stability assay. 100 nM of radiolabeled FANA-R8–9 (79... ResearchGate.

- Stability Testing of Oligonucleotide Drugs. Protheragen.

- Chemical structures of FANA and RNA. | Download Scientific Diagram. ResearchGate.

- Xeno nucleic acid. Wikipedia.

- Oligonucleotide Handling & Stability. Sigma-Aldrich.

- (PDF) Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. ResearchGate.

- Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. NIH.

- Improved free-energy parameters for predictions of RNA duplex stability. PMC - NIH.

- Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. PubMed.

- Improved free-energy parameters for predictions of RNA duplex stability. PubMed - NIH.

- Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. PMC.

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential stability of 2′F-ANA•RNA and ANA•RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization of antisense oligonucleotides comprising 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA): specificity, potency, and duration of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]

- 12. Frontiers | Improving Suppression of Hemipteran Vectors and Bacterial Pathogens of Citrus and Solanaceous Plants: Advances in Antisense Oligonucleotides (FANA) [frontiersin.org]

- 13. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Xeno-Nucleic Acid (XNA) 2’-Fluoro-Arabino Nucleic Acid (FANA) Aptamers to the Receptor-Binding Domain of SARS-CoV-2 S Protein Block ACE2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Thermodynamic Stability of 2'-F-ANA Hybridized with DNA and RNA

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract